molecular formula C6H11N2O4P B12537258 Phosphoric acid--5-methylpyridin-2-amine (1/1) CAS No. 869856-82-6

Phosphoric acid--5-methylpyridin-2-amine (1/1)

Katalognummer: B12537258
CAS-Nummer: 869856-82-6
Molekulargewicht: 206.14 g/mol
InChI-Schlüssel: JYLHSSJLPSNJCY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Phosphoric acid–5-methylpyridin-2-amine (1/1) is a compound formed by the combination of phosphoric acid and 5-methylpyridin-2-amine This compound is of interest due to its potential applications in various fields such as chemistry, biology, and industry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of phosphoric acid–5-methylpyridin-2-amine typically involves the reaction of 5-methylpyridin-2-amine with phosphoric acid under controlled conditions. One common method involves dissolving 5-methylpyridin-2-amine in a suitable solvent, such as methanol, and then adding phosphoric acid slowly while maintaining the reaction mixture at a specific temperature. The reaction is usually carried out under an inert atmosphere to prevent any unwanted side reactions.

Industrial Production Methods

Industrial production of phosphoric acid–5-methylpyridin-2-amine may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting parameters such as temperature, solvent choice, and reaction time. Additionally, purification steps such as crystallization or chromatography may be employed to obtain the final product in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

Phosphoric acid–5-methylpyridin-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using suitable reducing agents to obtain reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where one or more atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various reagents, including halogens or alkylating agents, can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of 5-methylpyridin-2-amine, while reduction may produce reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

Phosphoric acid–5-methylpyridin-2-amine has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of phosphoric acid–5-methylpyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through various mechanisms, such as:

Vergleich Mit ähnlichen Verbindungen

Phosphoric acid–5-methylpyridin-2-amine can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

The unique combination of phosphoric acid and 5-methylpyridin-2-amine in this compound results in specific characteristics that may not be present in the individual components or other similar compounds.

Eigenschaften

CAS-Nummer

869856-82-6

Molekularformel

C6H11N2O4P

Molekulargewicht

206.14 g/mol

IUPAC-Name

5-methylpyridin-2-amine;phosphoric acid

InChI

InChI=1S/C6H8N2.H3O4P/c1-5-2-3-6(7)8-4-5;1-5(2,3)4/h2-4H,1H3,(H2,7,8);(H3,1,2,3,4)

InChI-Schlüssel

JYLHSSJLPSNJCY-UHFFFAOYSA-N

Kanonische SMILES

CC1=CN=C(C=C1)N.OP(=O)(O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.